Aluminum zirconium chloride, hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

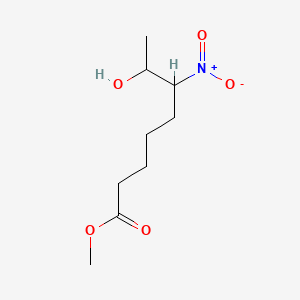

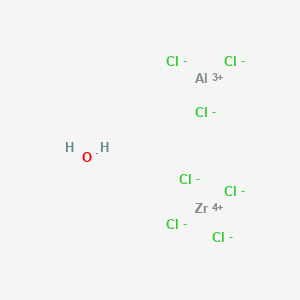

Aluminum zirconium chloride, hydrate is a compound that combines aluminum, zirconium, chlorine, and water molecules. It is commonly used in various industrial and consumer applications, particularly in personal care products such as antiperspirants. The compound is known for its ability to form a gel-like structure that helps in blocking sweat glands, thereby reducing perspiration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of aluminum zirconium chloride, hydrate typically involves the reaction of aluminum chloride with zirconium chloride in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction can be represented as: [ \text{AlCl}_3 + \text{ZrCl}_4 + \text{H}_2\text{O} \rightarrow \text{Al}_x\text{Zr}_y\text{Cl}_z \cdot n\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing and controlled crystallization processes. The reactants are dissolved in water, and the solution is allowed to crystallize under specific temperature and pH conditions. The resulting crystals are then filtered, washed, and dried to obtain the final product.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of hydroxides and oxides.

Complexation: The compound can form complexes with various ligands, such as glycine, which enhances its stability and efficacy in applications like antiperspirants.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Complexation: Ligands such as glycine are used, and the reaction conditions include controlled pH and temperature.

Major Products Formed:

Hydrolysis: Aluminum hydroxide, zirconium hydroxide, and hydrochloric acid.

Complexation: Aluminum zirconium glycine complexes.

Aplicaciones Científicas De Investigación

Chemistry: Aluminum zirconium chloride, hydrate is used as a precursor in the synthesis of various zirconium-based materials, including catalysts and ceramics.

Biology and Medicine: The compound is extensively studied for its use in antiperspirants, where it helps in reducing sweat production by forming a gel-like plug in the sweat glands. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: In addition to personal care products, this compound is used in water treatment processes as a coagulant to remove impurities. It is also employed in the production of advanced ceramics and as a catalyst in various chemical reactions.

Mecanismo De Acción

The primary mechanism by which aluminum zirconium chloride, hydrate exerts its effects is through the formation of a gel-like structure upon hydrolysis. This gel blocks the sweat glands, preventing the release of sweat to the skin surface. The compound interacts with proteins and other components in the sweat to form a stable, occlusive mass. The molecular targets include the sweat gland ducts, and the pathways involved are primarily physical blockage and complexation with sweat components.

Comparación Con Compuestos Similares

Aluminum Chlorohydrate: Similar in function but lacks the zirconium component, which enhances the efficacy and stability of aluminum zirconium chloride, hydrate.

Aluminum Zirconium Tetrachlorohydrex Glycine: A more complex form that includes glycine, providing additional stability and efficacy.

Zirconium Tetrachloride: Used in various industrial applications but does not have the same antiperspirant properties as this compound.

Uniqueness: this compound is unique due to its combination of aluminum and zirconium, which provides enhanced stability and efficacy in blocking sweat glands. The presence of zirconium allows for the formation of more stable complexes, making it more effective in applications like antiperspirants compared to compounds that only contain aluminum.

Propiedades

Número CAS |

1344-20-3 |

|---|---|

Fórmula molecular |

AlCl7H2OZr |

Peso molecular |

384.4 g/mol |

Nombre IUPAC |

aluminum;zirconium(4+);heptachloride;hydrate |

InChI |

InChI=1S/Al.7ClH.H2O.Zr/h;7*1H;1H2;/q+3;;;;;;;;;+4/p-7 |

Clave InChI |

GZQCBOPXKHXJPF-UHFFFAOYSA-G |

SMILES canónico |

O.[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)